Methyl 2-((1-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
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Description
Methyl 2-((1-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a useful research compound. Its molecular formula is C15H16N4O5S2 and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activity
Antihypertensive and α-Blocking Agents : The synthesis of thiosemicarbazides, triazoles, and Schiff bases, starting from compounds similar to "Methyl 2-((1-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate", has shown promising results as antihypertensive α-blocking agents with low toxicity. The pharmacological screenings have identified these compounds for their significant activity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antimicrobial and Antifungal Activities
Anti-Helicobacter pylori Activity : A study on the synthesis of 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles revealed significant inhibitory activity against Helicobacter pylori, with certain derivatives performing better than the standard drug metronidazole. This emphasizes the potential of these compounds in treating infections caused by H. pylori (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009).
Antibacterial and Antifungal Properties : Schiff base ligands derived from thiadiazole compounds have been synthesized and evaluated for their antimicrobial properties. These compounds showed moderate activity against bacterial strains such as E. coli and fungal strains, indicating their potential as antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Chemical Synthesis and Characterization
Synthesis of Heterocycles : The chemical synthesis of heterocycles, including thiadiazoles, plays a crucial role in the development of novel compounds with potential applications in various fields of science and technology. Studies have focused on new routes to acetylthiadiazolines and alkylazothiazoles, showcasing the versatility of thiadiazole derivatives in chemical synthesis (Eweiss & Osman, 1980).
Novel Synthesis Approaches : Research has also explored the practical preparation of thiadiazol derivatives as key components in the synthesis of antibiotics, highlighting the importance of these compounds in the development of new pharmacological agents (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994).
properties
IUPAC Name |
methyl 2-[1-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxobutan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c1-3-11(25-8-12(20)24-2)13(21)16-15-18-17-14(26-15)9-5-4-6-10(7-9)19(22)23/h4-7,11H,3,8H2,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZXNBGUPYSATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate |
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